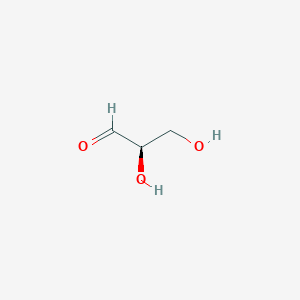

D-glyceraldehyde

Beschreibung

Historical Perspectives on D-Glyceraldehyde Research

The study of glyceraldehyde is deeply intertwined with the pioneering work of German chemist Emil Fischer in the late 19th and early 20th centuries. masterorganicchemistry.comunizg.hr Fischer's research on carbohydrates laid the groundwork for understanding their structure and stereochemistry, for which he was awarded the Nobel Prize in Chemistry in 1902. pearson.comwikipedia.org In 1891, Fischer published landmark papers on the configuration of sugars, which provided unequivocal proof for the Le Bel-van't Hoff theory of the asymmetric carbon atom. unizg.hrwikipedia.org

Fischer's work was instrumental in establishing the relative configurations of sugars. unizg.hr He discovered that phenylhydrazine reacted with sugars to form crystalline derivatives called osazones, which helped in their identification and characterization. wikipedia.orgacademie-sciences.fr Through a series of chemical degradations and syntheses, Fischer was able to relate more complex sugars back to the simplest chiral aldose, glyceraldehyde. pearson.com For instance, he determined that D-glucose could be degraded to (+)-glyceraldehyde. pearson.com This systematic approach allowed him to deduce the structures of the 16 stereoisomeric aldohexoses. pearson.comwikipedia.org Starting with glyceraldehyde, he successfully synthesized various pentoses and hexoses, including glucose, fructose (B13574), and mannose. academie-sciences.fr

The dextrorotatory isomer of glyceraldehyde was assigned the D- configuration by Fischer in a guess that was later confirmed by X-ray crystallography in 1951. wikipedia.org This arbitrary assignment became the cornerstone of the D/L naming convention for all carbohydrates. chiralpedia.com

The D/L System and Stereochemical Nomenclature with this compound as a Reference Standard

The D/L system of nomenclature was developed around 1900 by Emil Fischer and later refined by M. A. Rosanoff to designate the configurations of chiral molecules, particularly carbohydrates and amino acids. pharmaguideline.comslideshare.netchemistrysteps.com This system establishes the stereochemical configuration of a molecule by relating it to one of the two enantiomers of glyceraldehyde. libretexts.org

Glyceraldehyde was chosen as the standard due to its convenience as one of the smallest common chiral molecules. libretexts.org Fischer arbitrarily assigned the configuration of (+)-glyceraldehyde as this compound and its enantiomer, (-)-glyceraldehyde, as L-glyceraldehyde. chiralpedia.compharmaguideline.com In this convention, the "D" comes from the Latin dexter (right) and "L" from laevus (left). libretexts.orgstackexchange.com

To apply the D/L system, a molecule's structure is drawn in a Fischer projection, a two-dimensional representation of a three-dimensional molecule devised by Fischer in 1891. wikipedia.org

Rules for Fischer Projections and D/L Assignment:

The carbon chain is depicted vertically, with the most oxidized carbon (e.g., the aldehyde group in an aldose) at the top. wikipedia.orglibretexts.org

Horizontal bonds are considered to be pointing out towards the viewer, while vertical bonds point away. wikipedia.orglibretexts.org

For carbohydrates, the configuration is determined by the chiral carbon furthest from the carbonyl group (the penultimate carbon). chemistrysteps.comlibretexts.org

If the hydroxyl (-OH) group on this penultimate carbon is on the right, the sugar is designated as a D-sugar. libretexts.org

If the hydroxyl group is on the left, it is designated as an L-sugar. libretexts.org

It is crucial to note that the D/L designation is not related to the direction in which a molecule rotates plane-polarized light, which is indicated by (+) for dextrorotatory or (-) for levorotatory. pharmaguideline.comlibretexts.org A D-sugar can be either dextrorotatory or levorotatory; for example, D-fructose is levorotatory. pharmaguideline.comlibretexts.org The D/L system specifies the configuration of the entire molecule based on a single stereocenter, unlike the R/S system which assigns a configuration to each individual chiral center. slideshare.net Most naturally occurring sugars are D-sugars. pharmaguideline.comopenstax.org

| Aspect | Description |

|---|---|

| Reference Compound | Glyceraldehyde libretexts.orgalgoreducation.com |

| D-Configuration | In a Fischer projection, the hydroxyl (-OH) group on the chiral carbon farthest from the most oxidized carbon is on the right. pharmaguideline.comlibretexts.org Related to (R)-glyceraldehyde. wikipedia.org |

| L-Configuration | In a Fischer projection, the hydroxyl (-OH) group on the chiral carbon farthest from the most oxidized carbon is on the left. pharmaguideline.comlibretexts.org Related to (S)-glyceraldehyde. wikipedia.org |

| Key Contributors | Emil Fischer, M. A. Rosanoff pharmaguideline.comchemistrysteps.com |

| Applicability | Primarily used for carbohydrates and amino acids. chiralpedia.compharmaguideline.com |

Significance of this compound as a Chiral Molecule in Biological Systems and Chemical Synthesis

This compound's simple chiral structure makes it a molecule of immense importance in both the biological and chemical sciences. algoreducation.comscispace.com Its D-form is the isomer predominantly found in nature and is central to several metabolic pathways. algoreducation.com

In biological systems, this compound is a key intermediate in glycolysis, the metabolic pathway that breaks down glucose to produce energy. algoreducation.comwikipedia.org The enzyme triosephosphate isomerase catalyzes the interconversion of dihydroxyacetone phosphate (B84403) and this compound 3-phosphate, a phosphorylated derivative of this compound. wikipedia.orgiiab.me This step ensures that both triose sugars proceed through the glycolytic pathway, simplifying metabolic regulation. wikipedia.org Glyceraldehyde 3-phosphate is then oxidized and phosphorylated by the enzyme glyceraldehyde 3-phosphate dehydrogenase (GAPDH) to form 1,3-bisphosphoglycerate, a critical step for the generation of ATP and NADH. algoreducation.com this compound is also an intermediate in fructose metabolism. acs.orgnih.gov

In chemical synthesis, this compound serves as a versatile chiral building block. mdpi.com Its simple three-carbon structure provides a readily available source of chirality for the stereospecific synthesis of more complex molecules. gonzaga.edu It is a crucial starting material for the Kiliani–Fischer synthesis, a method used to elongate the carbon chain of aldoses. acs.org In this process, this compound can be used to produce the four-carbon sugars D-erythrose and D-threose. acs.org Conversely, it is also involved in the Wohl degradation, which shortens aldose chains. acs.org Derivatives of glyceraldehyde are utilized in the synthesis of a variety of compounds, including some antibiotics and pharmaceuticals. algoreducation.commdpi.comstudysmarter.co.uk

| Area | Role of this compound |

|---|---|

| Metabolism | Key intermediate in glycolysis and fructose metabolism. algoreducation.comacs.org Its phosphorylated form, glyceraldehyde 3-phosphate, is central to energy production. algoreducation.com |

| Biosynthesis | Precursor for the synthesis of larger sugars and lipids. algoreducation.com |

| Chemical Synthesis | Chiral starting material for synthesizing complex molecules. mdpi.com Used in chain-lengthening (Kiliani-Fischer synthesis) and chain-shortening (Wohl degradation) of sugars. acs.org |

| Industrial Applications | Derivatives are used in the manufacture of polymers and pharmaceuticals. algoreducation.comstudysmarter.co.uk |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R)-2,3-dihydroxypropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O3/c4-1-3(6)2-5/h1,3,5-6H,2H2/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNQZXJOMYWMBOU-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70196464 | |

| Record name | Glyceraldehyde, D- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light brown viscous liquid; [Sigma-Aldrich MSDS] | |

| Record name | D-Glyceraldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13697 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

453-17-8 | |

| Record name | (+)-Glyceraldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=453-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceraldehyde, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000453178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-glyceraldehyde | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02536 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-glyceraldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91534 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glyceraldehyde, D- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-(+)-glyceraldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.562 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERALDEHYDE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41A680M0WB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Metabolic Pathways and Biological Roles of D Glyceraldehyde

Central Role in Glycolysis and Cellular Energy Production

D-glyceraldehyde is a pivotal intermediate in carbohydrate metabolism. wikipedia.org Its phosphorylated form, this compound 3-phosphate, is a key molecule in glycolysis, the central pathway for glucose breakdown to generate energy in the form of ATP. wikipedia.orgproteopedia.org

Conversion to this compound 3-Phosphate (G3P)

This compound can be metabolized through various pathways, including its conversion into this compound 3-phosphate (G3P), which then enters the glycolytic pathway. nih.govwikipedia.org This phosphorylation is a crucial step that commits the glyceraldehyde molecule to the energy-producing sequence of reactions. In human erythrocytes, for instance, this compound is metabolized to produce L-lactate at a rate comparable to that from glucose, highlighting its efficient entry into glycolysis. nih.gov The enzyme triokinase catalyzes the phosphorylation of this compound to G3P. nih.gov G3P is also formed from fructose-1,6-bisphosphate through the action of aldolase (B8822740). wikipedia.orgnih.gov In aqueous solutions, glyceraldehyde 3-phosphate exists in equilibrium between its free aldehyde form and a hydrated geminal diol form, with the free aldehyde being the active substrate for the subsequent glycolytic enzyme. nih.govportlandpress.com

Enzymatic Reactions with Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a crucial enzyme that catalyzes the sixth step of glycolysis. wikipedia.orgproteopedia.orgproteopedia.org This reaction involves the oxidation and phosphorylation of this compound 3-phosphate (G3P) to form 1,3-bisphosphoglycerate. wikipedia.orgresearchgate.net This is a critical energy-yielding step in glycolysis, as it generates a high-energy acyl phosphate (B84403) bond and a molecule of NADH. wikipedia.org The reaction is reversible and also participates in gluconeogenesis. ebi.ac.uk

GAPDH exhibits high specificity for its substrate, this compound 3-phosphate. The free aldehyde form of G3P is the actual substrate for the enzyme. nih.govportlandpress.com The catalytic mechanism of GAPDH involves covalent catalysis and general base catalysis to lower the activation energy of the reaction. wikipedia.org The enzyme possesses a catalytic thiol group in its active site, which is essential for its function. nih.gov The reaction proceeds in two main steps: the oxidation of the aldehyde group of G3P to a carboxylic acid, coupled with the reduction of NAD+ to NADH, followed by the phosphorylation of the newly formed carboxyl group to create 1,3-bisphosphoglycerate. wikipedia.org

While not a primary regulatory point in glycolysis, the activity of GAPDH is subject to regulation by various factors. proteopedia.org The availability of its substrates, G3P and inorganic phosphate, as well as its cofactor NAD+, influences the reaction rate. proteopedia.org The product, NADH, can also act as an inhibitor. Post-translational modifications play a significant role in regulating GAPDH activity. For example, oxidative stress can lead to the oxidation of key cysteine residues in the active site, which can inactivate the enzyme and divert metabolic flux towards the pentose (B10789219) phosphate pathway to generate antioxidants. ashpublications.org In some cancer cells, phosphorylation of GAPDH by kinases like AKT2 can prevent its translocation to the nucleus, thereby inhibiting its participation in apoptosis. cancerbiomed.org

Beyond its well-established role in glycolysis, GAPDH is a classic example of a "moonlighting" protein, exhibiting a wide range of functions unrelated to its catalytic activity in metabolism. wikipedia.orgnih.govoup.com These non-glycolytic functions are often dependent on its subcellular localization and its interaction with various binding partners. nih.gov GAPDH has been implicated in processes such as transcription, DNA repair, tRNA export, membrane fusion, and cell death. nih.govcancerbiomed.org

GAPDH has been shown to interact with components of the cytoskeleton, including tubulin and actin. wikipedia.orgnih.gov This interaction can facilitate the bundling of microtubules and the polymerization of actin, suggesting a role for GAPDH in maintaining cytoskeletal structure and dynamics. nih.govmedchemexpress.com The association of GAPDH with microtubules may also be involved in the transport of the enzyme within the cell. nih.gov This connection between a key glycolytic enzyme and the cytoskeleton suggests a potential mechanism for coordinating cellular metabolism with structural organization. nih.gov

Interactive Data Table: Key Molecules in this compound Metabolism

| Molecule | Abbreviation | Role |

| This compound | A triose monosaccharide, precursor to G3P. wikipedia.org | |

| This compound 3-Phosphate | G3P | The phosphorylated form of this compound, a central intermediate in glycolysis. wikipedia.org |

| Glyceraldehyde-3-Phosphate Dehydrogenase | GAPDH | The enzyme that catalyzes the conversion of G3P to 1,3-bisphosphoglycerate. wikipedia.org |

| Nicotinamide (B372718) Adenine (B156593) Dinucleotide (oxidized) | NAD+ | An essential cofactor for GAPDH, acting as an electron acceptor. wikipedia.org |

| Nicotinamide Adenine Dinucleotide (reduced) | NADH | A product of the GAPDH reaction, carrying high-energy electrons. wikipedia.org |

| 1,3-Bisphosphoglycerate | 1,3-BPG | A high-energy intermediate produced from G3P by GAPDH. wikipedia.org |

Multifunctionality of GAPDH Beyond Glycolysis

Involvement in Nuclear Functions (Transcription, RNA Transport, DNA Replication, Apoptosis)

While this compound itself is not directly involved in nuclear processes, its metabolizing enzyme, Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), has been identified as a multifunctional protein with significant roles in the nucleus. nih.govbiovendor.com These non-glycolytic functions of GAPDH are intrinsically linked to the metabolic status of the cell, where the availability of its substrate, G3P, can be a regulating factor. GAPDH can translocate from the cytoplasm to the nucleus, where it participates in key nuclear events. uniprot.orgnih.gov

The nuclear functions of GAPDH include:

Transcription: GAPDH is involved in the transcriptional control of certain genes, such as histone expression, by associating with multi-enzyme complexes. nih.gov

DNA Replication and Repair: Studies have shown that GAPDH plays a role in DNA repair and can interact with DNA damage sites. nih.govresearchgate.net It is also implicated in DNA replication processes. uniprot.orgnih.govebi.ac.uk

RNA Transport: The enzyme is involved in the transport of RNA within the cell. uniprot.orgnih.govebi.ac.uk

Apoptosis: Nuclear GAPDH is a key participant in the initiation and execution of programmed cell death (apoptosis). nih.govnih.gov This pro-apoptotic role is distinct from its metabolic function in the cytoplasm. biovendor.com

These nuclear activities are often mediated by the nitrosylase activity of GAPDH, which involves the S-nitrosylation of other nuclear proteins, thereby regulating their function. uniprot.orgnih.govhmdb.cajensenlab.orguniv-amu.fr

Participation in Immunological Responses (e.g., GAIT Complex, NF-kappa-B Activation)

The metabolic state of immune cells is crucial for their function, and molecules like G3P play an indirect but vital role through the action of GAPDH.

GAIT Complex: In myeloid cells, GAPDH is a core component of the Gamma Interferon-Activated Inhibitor of Translation (GAIT) complex. uniprot.orgnih.govhmdb.ca This heterotetrameric complex forms in response to interferon-gamma and functions to suppress the translation of a specific group of inflammatory mRNAs, thereby helping to resolve inflammation. nih.govnih.govfrontiersin.org The assembly of the functional GAIT complex requires GAPDH to join with other proteins, including glutamyl-prolyl tRNA synthetase (EPRS) and ribosomal protein L13a. nih.govnih.gov

Table 1: Protein Components of the Human GAIT Complex This table lists the essential protein components that assemble to form the functional GAIT complex in human myeloid cells.

| Protein Component | Abbreviation | Role in GAIT Complex |

| Glyceraldehyde-3-Phosphate Dehydrogenase | GAPDH | A core structural and functional component required for the complex's activity. nih.govnih.gov |

| Glutamyl-Prolyl tRNA Synthetase | EPRS | Binds to the target mRNA elements to initiate translational silencing. nih.govnih.gov |

| Ribosomal Protein L13a | L13a | Joins the complex and interacts with translation initiation factors to block protein synthesis. nih.gov |

| NS1-Associated Protein 1 (SYNCRIP) | NSAP1 | A component of the pre-GAIT complex that regulates RNA binding. nih.govnih.gov |

NF-kappa-B Activation: Elevated expression of GAPDH has been shown to promote the activation of Nuclear Factor-kappa B (NF-κB), a central transcription factor in inflammatory responses. nih.govnih.gov GAPDH can directly bind to TNF receptor-associated factor 2 (TRAF2), a key signaling molecule in the NF-κB pathway, leading to enhanced NF-κB-dependent gene expression. carrerasresearch.orgnih.gov This interaction highlights a direct link between a core metabolic enzyme and the activation of inflammatory signaling. carrerasresearch.org

Interconversion with Dihydroxyacetone Phosphate (DHAP) via Triose Phosphate Isomerase

One of the most fundamental reactions involving G3P is its rapid and reversible isomerization to Dihydroxyacetone Phosphate (DHAP). wikipedia.org This reaction is a critical step in both glycolysis and gluconeogenesis, ensuring that both products of fructose-1,6-bisphosphate cleavage can be further metabolized. uniprot.org The reaction is catalyzed by the enzyme Triose Phosphate Isomerase (TPI or TIM). nih.govresearchgate.net

TPI is considered a catalytically "perfect" enzyme, meaning its reaction rate is limited only by the speed at which the substrate can diffuse into its active site. wikipedia.orgnih.govresearchgate.net The mechanism proceeds through an enediol intermediate. wikipedia.org Although the equilibrium of the reaction strongly favors DHAP (approximately 96% DHAP to 4% G3P at equilibrium), the constant removal of G3P by subsequent enzymes in the glycolytic pathway pulls the reaction forward. proteopedia.org

Table 2: Kinetic Parameters of Triose Phosphate Isomerase (from Chicken Muscle) This table presents the kinetic constants for the interconversion of this compound-3-phosphate (G3P) and Dihydroxyacetone Phosphate (DHAP) catalyzed by TPI.

| Substrate | kcat (s-1) | Km (mM) | kcat/Km (M-1s-1) |

| G3P | 4,270 | 0.47 | 9.1 x 106 |

| DHAP | 430 | 0.97 | 4.4 x 105 |

| Data sourced from Biochemical Journal (1972). Note: kcat values converted from min-1 to s-1. researchgate.net |

Role in the Calvin Cycle and Glucose Synthesis in Plants

In photosynthetic organisms, G3P is the primary end-product of carbon fixation during the Calvin cycle, which occurs in the stroma of chloroplasts. wikipedia.orgfiveable.mebrainly.in Carbon dioxide is fixed to Ribulose-1,5-bisphosphate (RuBP), and the resulting intermediates are converted to G3P using the ATP and NADPH generated during the light-dependent reactions of photosynthesis. khanacademy.org

The G3P produced has two main fates:

Regeneration of RuBP: The majority of G3P molecules (five out of every six produced) are recycled within the Calvin cycle to regenerate the RuBP needed to continue fixing carbon. fiveable.mekhanacademy.orgpearson.com

Synthesis of Carbohydrates: A portion of the G3P is exported from the chloroplast into the cytosol via the triose-phosphate/phosphate translocator. britannica.comnih.govfrontiersin.org In the cytosol, these G3P molecules are used as the building blocks for the synthesis of sucrose, which is transported to other parts of the plant, and other essential organic molecules. nih.gov G3P that remains within the chloroplast can be converted into starch for storage. wikipedia.orgnih.gov

Table 3: Net Inputs and Outputs for the Synthesis of One Molecule of G3P Exiting the Calvin Cycle This table summarizes the net balance of molecules required to produce a single G3P molecule for use by the plant cell.

| Molecule | Net Input | Net Output |

| Carbon Dioxide | 3 | - |

| ATP | 9 | - |

| NADPH | 6 | - |

| G3P (for cell) | - | 1 |

| ADP | - | 9 |

| NADP+ | - | 6 |

| Pi (Phosphate) | - | 8 |

| Data sourced from Khan Academy and other educational resources. khanacademy.org |

Precursor for Diverse Biomolecules

As a central three-carbon unit, G3P stands at a metabolic crossroads, serving as a precursor for a wide array of essential biomolecules. wikipedia.orgfiveable.me

G3P is a key intermediate in the central energy-yielding pathway of glycolysis, where it is oxidized and converted through several steps to ultimately form pyruvate (B1213749). wikipedia.orgecmdb.ca Conversely, in the process of gluconeogenesis, G3P serves as a starting point for the synthesis of six-carbon sugars. medchemexpress.com Through the reversal of several glycolytic steps, two molecules of G3P can be combined to form fructose-1,6-bisphosphate, which is then converted to fructose (B13574) and glucose. nih.gov

The metabolic pool of triose phosphates, consisting of the readily interconvertible G3P and DHAP, is a direct precursor to glycerol (B35011) and its derivatives. wikipedia.org DHAP can be reduced by the enzyme glycerol-3-phosphate dehydrogenase to form glycerol-3-phosphate. wikipedia.org Glycerol-3-phosphate is the essential backbone for the synthesis of all glycerolipids, including triglycerides (fats) and phospholipids (B1166683) (the primary components of cell membranes). This pathway directly links carbohydrate metabolism with lipid biosynthesis. wikipedia.org

Involvement in Lipid Metabolism

This compound and its phosphorylated derivative, this compound 3-phosphate, are significant precursors for lipid synthesis. ontosight.aialgoreducation.com The metabolic conversion of this compound provides the glycerol backbone essential for the formation of triglycerides and other glycerolipids. nih.govontosight.ai When this compound is metabolized, it can be converted to glycerol-3-phosphate (G3P), which is a more physiologically important form of glycerol. nih.gov This G3P molecule then serves as the acyl acceptor for fatty acids, leading to the biosynthesis of triacylglycerols. genome.jp

Studies in adipose tissue have demonstrated that the carbon backbone of this compound is incorporated into the glycerol moiety of triglycerides. nih.gov This occurs through pathways that involve either the direct phosphorylation of this compound or its initial oxidation to D-glycerate, followed by conversion to glycolytic intermediates that can then form glycerol-3-phosphate. nih.gov The connection is crucial, as glycerol is a primary gluconeogenic substrate and is fundamental to the structure of triglycerides, which are broken down in adipose tissue to release glycerol and fatty acids into circulation. nih.gov Therefore, the metabolism of this compound is directly linked to lipogenesis. sigmaaldrich.comresearchgate.net

Oxidative Metabolism and Alternative Pathways

In addition to its role in mainstream glycolysis via phosphorylation, this compound can be processed through several other important metabolic routes. nih.gov These alternative pathways include reduction to glycerol and oxidation to D-glycerate, which allow the cell to utilize this compound for different biosynthetic or energy-producing purposes depending on the metabolic state.

This compound can be reduced to glycerol, a reaction catalyzed by enzymes with aldehyde reductase activity. nih.govnih.gov This conversion is significant in various tissues. For instance, studies using rat adipose tissue confirmed that this compound is reduced to glycerol. nih.gov In bovine lens, the enzyme aldose reductase (ALR2) has been shown to catalyze the reduction of this compound to glycerol, a process stoichiometrically coupled with the oxidation of one equivalent of NADPH. nih.gov This demonstrates a direct enzymatic pathway for converting the aldehyde to its corresponding polyol. nih.gov

Further research has identified other enzymes capable of this reduction. In human erythrocytes, the reduction of this compound to glycerol is facilitated by an NADPH-linked enzyme identified as L-hexonate dehydrogenase, not aldose reductase as previously thought. jci.org In fungi such as Aspergillus niger and Trichoderma reesei, a D/L-glyceraldehyde reductase participates in D-galacturonate degradation by reducing both D- and L-glyceraldehyde to glycerol. expasy.org

Table 1: Enzymes Catalyzing the Reduction of this compound to Glycerol

| Enzyme | Organism/Tissue | Cofactor | Reference(s) |

|---|---|---|---|

| Aldose Reductase (ALR2) | Bovine Lens | NADPH | nih.gov |

| L-Hexonate Dehydrogenase | Human Erythrocytes | NADPH | jci.org |

| D/L-Glyceraldehyde Reductase | Aspergillus niger, Trichoderma reesei | NADPH | expasy.org |

A key alternative metabolic fate for this compound is its oxidation to D-glycerate. nih.gov This reaction is catalyzed by aldehyde dehydrogenase (ALDH), an enzyme that can utilize NAD⁺ as a cofactor. nih.govnih.gov The resulting D-glycerate can then be further metabolized by glycerate kinase to enter the glycolytic pathway. nih.gov

Aldehyde dehydrogenase from the thermophilic archaeon Thermoplasma acidophilum has been shown to be highly specific for the oxidation of this compound to D-glycerate. nih.gov This enzyme is a key component in synthetic biological cascades designed for the production of chemicals from renewable resources, where it funnels intermediates from glucose degradation into pyruvate. plos.orgresearchgate.net Similarly, glyceraldehyde dehydrogenase in organisms like Sulfolobus acidocaldarius is involved in the nonphosphorylated Entner-Doudoroff pathway, where it also catalyzes the oxidation of this compound to glycerate. uniprot.org These enzymes exhibit a broad substrate range when using artificial electron acceptors but are most active with this compound. uniprot.orgebi.ac.uk

The primary route for integrating this compound into the central glycolytic pathway is through phosphorylation to this compound 3-phosphate (G3P). nih.gov This reaction is catalyzed by the enzyme triokinase (TK), which utilizes ATP as the phosphate donor. nih.govresearchgate.net The reaction is as follows:

This compound + ATP → this compound 3-phosphate + ADP + H⁺ uniprot.orguniprot.orgebi.ac.uk

Triokinase is a crucial enzyme in fructose metabolism, where fructose-1-phosphate (B91348) is cleaved to form dihydroxyacetone phosphate and this compound. researchgate.netcloudfront.net The subsequent phosphorylation of this compound by triokinase is considered the predominant pathway for its metabolism, in part because triokinase has a very low Michaelis constant (Kₘ) for this compound, indicating a high affinity. nih.govresearchgate.net In humans, the enzyme is a bifunctional protein known as triokinase/FMN cyclase (TKFC), which catalyzes both the phosphorylation of this compound and dihydroxyacetone. researchgate.netuniprot.org

Table 2: Kinetic Properties of Human Triokinase (TKFC) for this compound

| Parameter | Value | Reference(s) |

|---|

Interaction with Biological Molecules

The chemical reactivity of this compound's aldehyde group allows it to interact with various biological molecules, leading to the formation of adducts that are important in enzyme mechanisms and metabolic regulation.

This compound, particularly in its phosphorylated form (this compound 3-phosphate), readily reacts with thiol-containing molecules to form hemithioacetal adducts. nih.govnih.govsmolecule.com This interaction is a fundamental step in the catalytic mechanism of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). researchgate.netwikipedia.org

In the active site of GAPDH, a cysteine residue's thiol group attacks the aldehyde carbon of this compound 3-phosphate. researchgate.netwikipedia.org This nucleophilic attack results in the formation of a covalent hemithioacetal intermediate. wikipedia.org This intermediate is then oxidized, with the concomitant reduction of NAD⁺ to NADH, to form a high-energy thioacyl intermediate. researchgate.net The formation of the hemithioacetal is a rapid and reversible process that effectively prepares the substrate for the subsequent oxidation and phosphorylation steps of the GAPDH-catalyzed reaction. nih.govnih.gov This interaction provides a substrate buffer system, maintaining a constant low concentration of the free aldehyde for the enzyme to process. nih.govnih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| This compound 3-phosphate |

| Glycerol |

| Triglyceride |

| Glycerolipid |

| Glycerol-3-phosphate (G3P) |

| Fatty Acid |

| Triacylglycerol |

| D-Glycerate |

| Pyruvate |

| NADPH |

| NAD⁺ |

| NADH |

| D-Galacturonate |

| ATP (Adenosine triphosphate) |

| ADP (Adenosine diphosphate) |

| Fructose |

| Fructose-1-phosphate |

| Dihydroxyacetone phosphate |

| Thiol |

| Hemithioacetal |

| Aldose Reductase |

| L-Hexonate Dehydrogenase |

| Alcohol Dehydrogenase |

| Aldehyde Dehydrogenase |

| Glycerate Kinase |

| Triokinase |

| Triokinase/FMN Cyclase (TKFC) |

| Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) |

Effects on Protein Modification, including Glycation and Advanced Glycation End Products (AGEs)

This compound is a highly reactive intermediate in glucose and fructose metabolism and a potent precursor of Advanced Glycation End Products (AGEs). mdpi.comspandidos-publications.com The process of glycation involves the non-enzymatic reaction between reducing sugars, like this compound, and the free amino groups of proteins, lipids, or nucleic acids. nih.govmdpi.com This reaction initially forms a reversible Schiff base, which then undergoes further reactions to form stable, irreversible AGEs. mdpi.com

The rate of glycation with this compound is significantly faster than with glucose or fructose. mdpi.com Glyceraldehyde-derived AGEs (GA-AGEs) are considered a type of toxic AGE (TAGE) because they can induce cellular damage. spandidos-publications.comnih.gov The formation of these TAGEs primarily occurs inside cells through reactions between this compound and intracellular proteins. mdpi.com This can lead to the loss of protein function due to these modifications. mdpi.com

The accumulation of GA-AGEs has been implicated in the pathology of various diseases. mdpi.com For instance, they are thought to contribute to the microvascular complications of diabetes, such as retinopathy and nephropathy, and may play a role in the malignancy of cancer through the Receptor for AGEs (RAGE) signaling pathway. nih.gov This signaling can enhance the production of intracellular reactive oxygen species (ROS). nih.gov GA-AGEs have also been detected in the context of Alzheimer's disease and are known to affect cell function and exhibit cytotoxicity. tandfonline.com

Several specific structures of GA-AGEs have been identified, resulting from the modification of amino acid residues like lysine (B10760008) and arginine. mdpi.com These include trihydroxy-triosidine, GA-derived pyridinium (B92312) (GLAP), pyrrolopyridinium Lys dimer (PPGs), and others. mdpi.com The formation of these cross-linked products can alter the structure and function of proteins. acs.org For example, the glycation of collagen can impair the elasticity of blood vessels. acs.org Interestingly, while glucose primarily glycates certain sites on proteins like hemoglobin, this compound can modify different sites, indicating distinct reaction pathways. frontiersin.org

| AGE Precursor | Resulting AGEs | Biological Implication |

|---|---|---|

| This compound | GA-AGEs (e.g., trihydroxy-triosidine, GLAP, PPGs) | Cellular damage, implicated in diabetic complications, potential role in cancer malignancy and Alzheimer's disease. nih.govtandfonline.com |

| Glucose | Glucose-derived AGEs (Glu-AGEs) | Contributes to aging and hyperglycemia-related pathologies. nih.gov |

| Fructose | Fructose-derived AGEs (Fru-AGEs) | Contributes to aging and hyperglycemia-related pathologies. mdpi.com |

| Glyoxal | Glyoxal-derived AGEs (GO-AGEs) | Contributes to the formation of various AGE structures. nih.gov |

| Methylglyoxal (B44143) | Methylglyoxal-derived AGEs (MGO-AGEs) | Contributes to the formation of various AGE structures. nih.gov |

Metabolic Regulation and Homeostasis

Impact on ATP Depletion in Hepatocytes

This compound has a significant impact on the energy status of liver cells, known as hepatocytes. Studies have shown that exposure of isolated hepatocytes to this compound can cause a substantial depletion of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. nih.govresearchgate.netresearchgate.net This effect is comparable to that observed with high concentrations of fructose and glycerol. nih.govresearchgate.net

The mechanism behind this ATP depletion is linked to the rapid phosphorylation of this compound and its metabolic products. When this compound enters the hepatocyte, it is phosphorylated, consuming ATP in the process. This leads to the accumulation of phosphorylated intermediates. nih.govnih.gov Specifically, this compound administration leads to a two-fold increase in fructose 1,6-bisphosphate and the accumulation of millimolar quantities of fructose 1-phosphate within the cells. nih.govresearchgate.net The sequestration of phosphate in these intermediates makes it unavailable for ATP synthesis, leading to a net loss of cellular ATP. nih.govnih.gov This phenomenon is similar to the ATP depletion seen during high fructose metabolism, where the rapid phosphorylation of fructose by fructokinase can overwhelm the cell's capacity to regenerate ATP. dovepress.com

Influence on Cytoplasmic [NAD+]/[NADH] Ratio

The ratio of the oxidized form of nicotinamide adenine dinucleotide (NAD+) to its reduced form (NADH) is a critical indicator of the cell's redox state and plays a key role in regulating metabolic pathways. nih.govplos.org Glycolysis, for example, requires NAD+ for the glyceraldehyde-3-phosphate dehydrogenase (GAPDH) reaction. plos.org

This compound in Microbial Metabolism

Role in Carbon Metabolism in Staphylococcus aureus (e.g., GapA and GapB homologues)

In the bacterium Staphylococcus aureus, the metabolism of glyceraldehyde-3-phosphate, the phosphorylated form of this compound, is crucial for its central carbon metabolism. This bacterium possesses two homologues of the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH): GapA and GapB. nih.govnih.gov

Research has demonstrated that these two enzymes have distinct and essential roles. GapA is vital for glycolysis, the metabolic pathway that breaks down glucose for energy. nih.govnih.gov Conversely, GapB is essential for gluconeogenesis, the pathway that synthesizes glucose from non-carbohydrate precursors. nih.govnih.gov The expression of these two genes is reciprocally regulated depending on the availability of glucose. nih.govnih.gov Both GapA and GapB have also been shown to be important for the virulence of S. aureus, highlighting the significance of both glycolysis and gluconeogenesis in the bacterium's ability to cause infection. nih.govnih.gov

| Enzyme Homologue | Metabolic Pathway | Primary Function in S. aureus |

|---|---|---|

| GapA | Glycolysis | Essential for the breakdown of glucose for energy. nih.govnih.gov |

| GapB | Gluconeogenesis | Essential for the synthesis of glucose from non-carbohydrate sources. nih.govnih.gov |

Biosynthesis of Secondary Metabolites

This compound 3-phosphate is a key intermediate that links primary and secondary metabolism in microorganisms. hmdb.caecmdb.caumaryland.edu It serves as a precursor for the biosynthesis of a wide array of secondary metabolites, which are compounds not directly involved in the normal growth, development, or reproduction of an organism but often have important ecological functions or biotechnological applications.

One major pathway where this compound 3-phosphate is a crucial building block is the non-mevalonate pathway (also known as the MEP pathway) for the synthesis of isoprenoids. nih.gov Isoprenoids are a vast and diverse class of natural products that include terpenes, steroids, and carotenoids. nih.gov In this pathway, this compound 3-phosphate and pyruvate are condensed to form the initial precursors for all isoprenoids. nih.gov

Furthermore, this compound 3-phosphate is an intermediate in pathways leading to the biosynthesis of various other microbial products. For example, it is involved in the biosynthesis of thiamine (B1217682) (vitamin B1) and the amino acid tryptophan. ecmdb.caumaryland.edu Its central position in metabolism allows it to be shunted into these specialized biosynthetic routes when needed by the microorganism.

This compound in Plant Biochemistry

The production of resin in conifers such as Masson pine (Pinus massoniana) is a vital defense mechanism against herbivores and pathogens. researchgate.netresearchgate.net This resin, also known as oleoresin, is a complex mixture primarily composed of terpenoids, including monoterpenes, sesquiterpenes, and diterpenes. researchgate.netresearchgate.net The biosynthesis of these terpenoids is a complex process that relies on precursor molecules derived from primary metabolism. While this compound in its free form is not a direct participant, its phosphorylated derivative, This compound 3-phosphate (G3P) , serves as a fundamental building block in the synthesis of resin components. researchgate.netncsu.edumdpi.com

The synthesis of terpenoids in plants occurs through two main pathways: the mevalonate (B85504) (MVA) pathway in the cytoplasm and the methylerythritol 4-phosphate (MEP) pathway in the plastids. mdpi.comresearchgate.netpeerj.com The MEP pathway is principally responsible for producing the precursors for monoterpenoids and diterpenoids, which are major constituents of pine resin. mdpi.compeerj.com This pathway begins with the condensation of two molecules from primary carbohydrate metabolism: pyruvate and This compound 3-phosphate (G3P) . researchgate.netncsu.edupeerj.com

The initial and rate-limiting step of the MEP pathway is catalyzed by the enzyme 1-deoxy-D-xylulose-5-phosphate synthase (DXS) . mdpi.comsemanticscholar.org This enzyme facilitates the reaction between G3P and pyruvate to form 1-deoxy-D-xylulose 5-phosphate (DXP) . researchgate.netmdpi.com The DXP is then converted through a series of enzymatic steps into the five-carbon universal terpenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP) . researchgate.netpeerj.compeerj.com These molecules are the foundational units for constructing the vast array of terpenoids that constitute the resin.

Research into the molecular and biochemical underpinnings of resin production in Pinus massoniana has highlighted the significance of the MEP pathway. Studies comparing high-yielding and common-yielding resin clones of Masson pine have revealed significant differences in metabolic and gene expression profiles related to this pathway. researchgate.net High resin-yielding trees have been shown to have higher photosynthetic rates, which would lead to a greater supply of carbohydrates and, consequently, the G3P and pyruvate needed to fuel the MEP pathway. researchgate.net

Integrative analyses combining transcriptomics and proteomics have shown that genes encoding key enzymes in the MEP pathway are differentially expressed in high resin-yielding pines. researchgate.net For instance, the expression of the DXS gene, which controls the entry of G3P and pyruvate into the pathway, is a critical regulatory point for terpenoid production. mdpi.comsemanticscholar.org Enhanced expression of DXS and other downstream genes in the MEP pathway, such as 4-(cytidine 5′-diphospho)-2-C-methyl-D-erythritol kinase (CMK), has been correlated with higher resin content in P. massoniana seedlings. mdpi.com

Furthermore, metabolic analyses have identified differences in the levels of various sugars between high and low resin-yielding pines, underscoring the importance of carbohydrate metabolism in supplying the necessary precursors like G3P. researchgate.netresearchgate.net

Table 1: Comparative Analysis of Sugar Content in Needles of High and Common Resin-Yielding Masson Pine Clones

The following table presents data from a study comparing the concentrations of various sugars in the needles of high-yielding and common-yielding resin clones of Pinus massoniana. The data highlights the metabolic differences that support enhanced resin production, which relies on carbohydrate-derived precursors like this compound 3-phosphate.

Data adapted from a 2022 study on genes and metabolic pathways in Masson Pine. researchgate.net The study found significantly higher levels of glucose and lower levels of fructose in high resin-yielding clones compared to common ones.

D Glyceraldehyde in Organic Synthesis and Chemical Reactions

D-Glyceraldehyde as a Chiral Building Block

This compound serves as a foundational chiral synthon, or building block, in enantioselective synthesis. chemimpex.comlibretexts.org Its inherent chirality is frequently utilized to introduce specific stereochemistry into target molecules. chemimpex.comlibretexts.org The D-configuration of glyceraldehyde, where the hydroxyl group on the chiral carbon furthest from the carbonyl group projects to the right in a Fischer projection, is the basis for the D-series of carbohydrates. libretexts.orgbritannica.com This makes it a crucial starting point for constructing larger, naturally occurring sugars and their derivatives. libretexts.org The structural simplicity and configurational stability of this compound derivatives make them valuable three-carbon chirons for the enantioselective synthesis of natural products and pharmaceuticals. researchgate.net Its utility is demonstrated in the synthesis of various fine chemicals, pharmaceuticals, and natural products, where it provides a reliable and versatile structural motif. researchgate.net

Synthesis of Higher Aldoses: Kiliani-Fischer Synthesis

The Kiliani-Fischer synthesis is a classic method for elongating the carbon chain of an aldose by one carbon atom. masterorganicchemistry.comwikipedia.org this compound is a key starting material for this process, which allows for the systematic construction of higher-order sugars. acs.org The synthesis begins with the nucleophilic addition of a cyanide ion to the aldehyde group of this compound, forming a cyanohydrin. masterorganicchemistry.comacs.org This reaction creates a new chiral center, resulting in a mixture of two diastereomeric cyanohydrins. masterorganicchemistry.com

The nitrile groups of these cyanohydrins are then hydrolyzed to carboxylic acids and subsequently reduced to aldehydes, yielding two new tetroses: D-erythrose and D-threose. masterorganicchemistry.comacs.org This process can be repeated to synthesize pentoses, hexoses, and even larger sugars, with each iteration adding another carbon and creating a new pair of epimers. wikipedia.orggonzaga.edu For instance, the Kiliani-Fischer synthesis on D-erythrose yields D-ribose and D-arabinose. brainly.in

| Starting Aldose | Reagents | Products |

| This compound | 1. NaCN, H₂O 2. H₂, Pd/BaSO₄, H₂O | D-Erythrose and D-Threose |

| D-Erythrose | 1. NaCN, H₂O 2. H₂, Pd/BaSO₄, H₂O | D-Ribose and D-Arabinose |

| D-Arabinose | 1. NaCN, H₂O 2. H₂, Pd/BaSO₄, H₂O | D-Glucose and D-Mannose |

This table illustrates the products obtained from the Kiliani-Fischer synthesis starting with different aldoses.

Degradation of Aldose Chains: Wohl Degradation

The Wohl degradation is a method for shortening the carbon chain of an aldose by one carbon, effectively reversing the Kiliani-Fischer synthesis. acs.orgchemistrysteps.com This reaction is significant in carbohydrate chemistry for structure elucidation and for synthesizing smaller sugars from larger ones. masterorganicchemistry.comuou.ac.in In this process, a larger aldose can be degraded down to this compound, which helps in establishing the stereochemistry of the original sugar. masterorganicchemistry.com

The Wohl degradation involves the conversion of the aldose into an oxime, followed by dehydration to a cyanohydrin. chemistrysteps.com The cyanohydrin is then treated with a base, which leads to the elimination of the cyanide group and the formation of a new aldose with one less carbon atom. chemistrysteps.com For example, both D-erythrose and D-threose can be degraded to this compound through this method. acs.org Historically, this reaction was instrumental for Emil Fischer in determining the structure of glucose by systematically degrading it. masterorganicchemistry.com

Stereoselective Syntheses of Complex Molecules

The inherent chirality of this compound makes it an invaluable starting material for the stereoselective synthesis of complex organic molecules. ohiolink.edu Chemists can leverage its well-defined stereocenter to control the stereochemical outcome of subsequent reactions, leading to the formation of a single, desired stereoisomer of the target product. msu.edu This is crucial in the synthesis of pharmaceuticals and other biologically active compounds where specific stereochemistry is often essential for activity. Derivatives of this compound, such as 2,3-O-isopropylidene-D-glyceraldehyde, are frequently used as versatile intermediates in these synthetic routes. nih.govuab.cat

This compound and its derivatives play a crucial role in the synthesis of various pharmaceutical intermediates, including important antiviral agents. researchgate.net One of the most notable examples is the synthesis of oseltamivir (B103847) (Tamiflu®), a potent inhibitor of the influenza neuraminidase enzyme. nih.govresearchgate.net Several synthetic routes to oseltamivir utilize this compound-derived building blocks. mdpi.com For instance, a stereodivergent synthesis of oseltamivir carboxylate has been developed starting from this compound, o-anisidine, and a pyrrole (B145914) siloxydiene precursor. rsc.org

Furthermore, this compound is a starting point for the synthesis of a variety of nucleoside analogues with potential antiviral activity. nih.govresearchgate.net For example, novel 4'-fluorinated 5'-deoxythreosyl phosphonic acid nucleosides have been synthesized from this compound and have shown significant anti-HIV activity. researchgate.net Similarly, D-2',3'-didehydro-2',3'-dideoxy-2'-fluoro-4'-thionucleosides, prepared from a this compound derivative, have demonstrated moderate to potent anti-HIV-1 activities. nih.gov Dihydroxyacetone phosphate (B84403) (DHAP)-dependent aldolases can utilize aldehydes derived from this compound in the synthesis of chiral acyclic nucleosides, which are a known class of antiviral drugs. nih.gov

Aldol (B89426) Condensations and Reductions

This compound readily participates in aldol condensation reactions, which are fundamental carbon-carbon bond-forming reactions in organic chemistry. tandfonline.com These reactions can be catalyzed by acids, bases, or enzymes (aldolases). mdpi.comnih.gov In the presence of a base or an acid catalyst, this compound can react with itself or other carbonyl-containing compounds to form larger sugar-like molecules. mdpi.com For example, the acid-catalyzed aldol condensation of this compound with its enol form can lead to the formation of pentose (B10789219) and hexose (B10828440) isomers. mdpi.com

Enzyme-catalyzed aldol condensations involving this compound or its phosphorylated form, this compound-3-phosphate, are central to many metabolic pathways. nih.govnih.gov For instance, fructose-1,6-bisphosphate aldolase (B8822740) catalyzes the reversible aldol condensation of dihydroxyacetone phosphate (DHAP) and this compound-3-phosphate to form fructose-1,6-bisphosphate. ymdb.ca

The aldehyde group of this compound can be reduced to a primary alcohol, yielding glycerol (B35011). nih.govontosight.ai This reduction can be achieved using various reducing agents. In biological systems, this reduction is an important metabolic reaction. nih.gov The electrochemical reduction of this compound has also been studied, leading to products such as 3-hydroxypropionaldehyde and subsequently 1,3-propanediol. acs.org

Dimerization and Formation of Sugar-like Compounds

In solution and in the solid state, this compound exists predominantly as a cyclic dimer. scielo.brresearchgate.net This spontaneous dimerization occurs through the formation of a hemiacetal linkage between two molecules of glyceraldehyde, resulting in a substituted 1,4-dioxane (B91453) ring structure. scielo.brscielo.org.mx Spectroscopic studies, including infrared and nuclear magnetic resonance, have confirmed that the free aldehydic form of this compound is a minor component in a complex mixture of diastereomeric dimers at room temperature. researchgate.netredalyc.org

Under certain conditions, such as in simulated hydrothermal environments, this compound can decompose into smaller aldehydes like formaldehyde (B43269) and glycolaldehyde (B1209225). mdpi.com These smaller aldehydes can then undergo aldol-type condensation reactions, catalyzed by minerals or changes in pH, to form a variety of sugar-like compounds, including pentoses and hexoses. mdpi.comresearchgate.net This process is of interest in prebiotic chemistry as a potential pathway for the abiotic formation of carbohydrates. pnas.org

Spontaneous Dimerization and Diastereoisomer Formation

In solution, this compound exists in equilibrium between its monomeric and dimeric forms. wikipedia.org Spectroscopic studies using infrared and nuclear magnetic resonance have shown that at room temperature, the free aldehydic form of glyceraldehyde is a minor component of the mixture. researchgate.netscielo.brredalyc.org The predominant structures are cyclic dimeric hemiacetals. scielo.br This spontaneous dimerization occurs through the formation of a hemiacetal linkage between two glyceraldehyde molecules, resulting in a six-membered 1,4-dioxane ring structure, specifically 2,5-dihydroxy-3,6-dihydroxymethyl-1,4-dioxane. researchgate.netscielo.brscite.ai

The nature of the diastereoisomers formed depends on the stereochemistry of the starting material. D-(+)-glyceraldehyde, when dissolved, coexists with a complex mixture of these dimeric diastereoisomers. researchgate.netscielo.brredalyc.orgscielo.org.mx In contrast, the racemic mixture, DL-glyceraldehyde, primarily forms two main dimeric compounds. researchgate.netscielo.brredalyc.org The stability of these various diastereoisomers is influenced by the formation of intramolecular hydrogen bonds, which are governed by the anomeric effect that dictates the preferred orientation of the hydroxyl groups on the dioxane ring. researchgate.netscielo.brredalyc.orgscielo.org.mx In aqueous solutions, this compound also forms a hydrate. wikipedia.org The proportion of the free aldehyde form can be increased by raising the temperature, a reversible process that can also lead to racemization. scielo.br

Table 1: Forms of Glyceraldehyde in Solution

| Condition | Predominant Form | Minor Form(s) | Key Findings |

| This compound in Solution (Room Temp) | Complex mixture of dimeric diastereoisomers (2,5-dihydroxy-3,6-dihydroxymethyl-1,4-dioxane). researchgate.netscielo.brredalyc.org | Free aldehyde, Hydrate. wikipedia.orgscielo.br | Stability of dimers is controlled by intramolecular hydrogen bonds and the anomeric effect. scielo.brredalyc.org |

| DL-Glyceraldehyde in Solution (Room Temp) | Two main dimeric diastereoisomers. researchgate.netscielo.brredalyc.org | Free aldehyde. scielo.br | DL-glyceraldehyde is a solid at room temperature, melting at 145 °C. pnas.org |

| Aqueous Solution (Increased Temp) | Monomeric aldehyde and enolic forms. scielo.br | Dimeric forms. scielo.br | Increasing temperature shifts the equilibrium toward the monomer, but can promote racemization. scielo.br |

Role in Prebiotic Chemistry and Sugar Synthesis

This compound is a central molecule in theories concerning the prebiotic origins of life, particularly in the synthesis of sugars necessary for genetic material. chromatographyonline.compsu.edu It is a key intermediate in the formose reaction, a process in which sugars are formed from the oligomerization of formaldehyde under basic conditions. psu.edumdpi.com The reaction typically begins with the condensation of two formaldehyde molecules to form glycolaldehyde, which then reacts with another formaldehyde molecule to produce glyceraldehyde. pnas.orgmdpi.comresearchgate.net Without a chiral influence, this reaction produces an equal mixture of D- and L-glyceraldehyde. pnas.org

Research has demonstrated that this symmetry can be broken under plausible prebiotic conditions. The synthesis of glyceraldehyde from formaldehyde and glycolaldehyde can be catalyzed by L-amino acids, leading to an excess of this compound. pnas.orgnih.gov For example, a representative group of L-amino acids (excluding L-proline) has been shown to produce D/L glyceraldehyde ratios of up to 60/40. pnas.orgnih.govmdpi.com This enantiomeric excess is significant because this compound is the foundational unit upon which more complex D-sugars, like D-ribose, are built. pnas.orgchromatographyonline.com

Furthermore, this initial imbalance can be significantly amplified. Through simple processes like the selective solubilities of the pure D-enantiomer and the racemic DL-dimer, a 60/40 ratio of D/L glyceraldehyde in a water solution can be amplified to a 92/8 ratio. pnas.orgnih.govmdpi.com This provides a viable pathway for the emergence of homochirality observed in biological sugars. psu.edumdpi.com Other studies have proposed that peptides can also mediate a kinetic resolution, selectively reacting with L-glyceraldehyde and leaving an excess of the D-enantiomer. rsc.orgnih.gov

Table 2: L-Amino Acid Catalyzed Enantioselective Synthesis of Glyceraldehyde

| Catalyst | Reactants | Product Ratio (this compound:L-glyceraldehyde) | Significance |

| L-amino acids (various) | Formaldehyde, Glycolaldehyde | Up to 60:40. pnas.orgnih.govmdpi.com | Demonstrates a plausible prebiotic route to break chiral symmetry. pnas.orgnih.gov |

| L-proline | Racemic glyceraldehyde, 2-amino-oxazole | Enantiomeric excess of this compound increases over time. unipd.it | Shows chiral amplification in a multi-component system relevant to nucleotide synthesis. unipd.it |

| N/A (Amplification Step) | 60:40 D/L Glyceraldehyde solution | 92:8. pnas.orgnih.gov | Amplification via selective solubility of D and DL forms in water. pnas.org |

Enzymatic Synthesis of this compound 3-Phosphate and Other Derivatives

This compound 3-phosphate (G3P) is a crucial metabolic intermediate, and its synthesis is accomplished through several key enzymatic reactions. algoreducation.comwikipedia.org A primary route for G3P formation is from the cleavage of fructose-1,6-bisphosphate by the enzyme aldolase, which yields both G3P and dihydroxyacetone phosphate (DHAP). wikipedia.org These two triose phosphates are isomers, and the enzyme triosephosphate isomerase catalyzes their reversible interconversion, allowing DHAP to be converted into G3P for use in subsequent metabolic steps. algoreducation.comwikipedia.org

The central enzyme in the metabolism of G3P is glyceraldehyde-3-phosphate dehydrogenase (GAPDH). nih.govwikipedia.orgmdpi.com This enzyme catalyzes the oxidation and phosphorylation of this compound 3-phosphate, in the presence of inorganic phosphate and NAD+, to form 1,3-bisphosphoglycerate and NADH. nih.govmdpi.comtaylorandfrancis.com While this is a consumption pathway for G3P, the enzymes involved can be utilized for its synthesis.

Enzymatic synthesis methods have been developed to produce G3P and its derivatives efficiently. One-pot cascade reactions are particularly effective. For instance, D-fructose-1,6-bisphosphate can be completely converted into G3P and another product by using aldolase in combination with other enzymes that selectively remove the co-product DHAP from the equilibrium, thereby driving the reaction forward. researchgate.net A specific laboratory synthesis for D-3-phosphoglycerate involves using GAPDH with arsenate instead of phosphate; the intermediate 1-arseno-3-phosphoglycerate forms and then spontaneously hydrolyzes to the desired product. nih.gov

Enzymes can also synthesize other derivatives from this compound. For example, the aldolase L-rhamnulose-1-phosphate aldolase (RhaD), which was previously thought to be specific for L-glyceraldehyde, has been shown to accept this compound as a substrate. nih.gov In a reaction with DHAP, RhaD catalyzes the formation of both D-sorbose and D-psicose, demonstrating a loss of stereoselectivity with the D-enantiomer and providing a route to these rare sugars. nih.gov

Table 3: Key Enzymes in the Synthesis of this compound 3-Phosphate and Derivatives

| Enzyme | Reaction | Substrate(s) | Product(s) |

| Fructose-1,6-bisphosphate aldolase | Aldol Cleavage | D-fructose-1,6-bisphosphate. wikipedia.org | This compound 3-phosphate, Dihydroxyacetone phosphate. wikipedia.org |

| Triosephosphate isomerase | Isomerization | Dihydroxyacetone phosphate. algoreducation.com | This compound 3-phosphate. algoreducation.com |

| Glycerol dehydrogenase (NADP+) | Oxidation | Glycerol, NADP+. wikipedia.org | This compound, NADPH, H+. wikipedia.org |

| L-rhamnulose-1-phosphate aldolase (RhaD) | Aldol Addition | Dihydroxyacetone phosphate, this compound. nih.gov | D-sorbose, D-psicose. nih.gov |

Research Methodologies and Analytical Techniques

Tracing Metabolic Processes with Radiolabeled D-Glyceraldehyde and Derivatives

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules within biological systems. By replacing specific atoms in a molecule with their isotopes (e.g., ¹³C for ¹²C, or ¹⁴C for ¹²C), researchers can follow the labeled molecule through various metabolic pathways. While direct studies using radiolabeled this compound are not as common as those for glucose, the principles of metabolic flux analysis are directly applicable. For instance, studies on related isomers like L-glyceraldehyde provide insight into how these simple sugars are processed by cells.

In a study investigating the effects of L-glyceraldehyde on neuroblastoma cells, ¹³C-labeling was utilized to track the flow of carbon through glycolytic intermediates. mdpi.com This methodology allows for the quantitative measurement of metabolic fluxes, revealing how the introduction of a glyceraldehyde isomer impacts central carbon metabolism. mdpi.com Such studies demonstrate that glyceraldehyde and its derivatives can significantly alter metabolic profiles, for example, by inhibiting NAD(H)-dependent reactions, which can be precisely monitored using isotopic tracers. mdpi.com The general approach involves introducing the ¹³C-labeled compound to a cell culture, allowing it to be metabolized, and then using techniques like gas chromatography-mass spectrometry (GC-MS) to identify and quantify the labeled downstream metabolites. mdpi.com This provides a detailed map of the metabolic pathways influenced by the initial labeled substrate.

Spectroscopic Analysis of this compound and its Derivatives

Spectroscopy is an indispensable tool for elucidating the molecular structure and functional groups of chemical compounds. A range of spectroscopic techniques are employed to analyze this compound and its derivatives, each providing unique insights into its chemical architecture.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The resulting spectrum provides a "fingerprint" of the molecule, with specific peaks corresponding to particular functional groups. The IR spectrum of this compound is complex due to its multiple functional groups and the tendency to form dimers and hydrates. In its pure form, this compound exists predominantly as a cyclic dimer, a 2,5-dihydroxy-1,4-dioxane derivative. This structure is reflected in the IR spectrum, which shows a low percentage of the free aldehydic (carbonyl) form at room temperature. A weak band corresponding to the C=O stretch of the aldehyde group can be observed, but the spectrum is dominated by absorptions from the O-H and C-O bonds of the alcohol and ether-like functionalities within the dimer structure.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| O-H stretch | 3600-3200 (broad) | Alcohol |

| C-H stretch | 3000-2850 | Alkane |

| C=O stretch | ~1724-1729 | Aldehyde (monomer) |

| C-O stretch | 1150-1050 | Alcohol/Ether |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms. For this compound in an aqueous solution (like D₂O), the NMR spectra are complicated by the equilibrium between its non-hydrated (aldehyde) form and its hydrated (gem-diol) form.

¹H NMR Spectroscopy: The proton NMR spectrum shows distinct signals for both the hydrated and non-hydrated species. The aldehyde proton of the non-hydrated form appears significantly downfield, a characteristic feature of aldehyde protons. In contrast, the proton on the carbon of the gem-diol in the hydrated form appears at a more shielded, upfield position.

| Proton Assignment | Chemical Shift (ppm) - Non-hydrated | Chemical Shift (ppm) - Hydrated |

|---|---|---|

| H-1 (Aldehyde/Gem-diol) | 9.68 | 4.94 |

| H-2 | - | - |

| H-3 | - | 3.58 - 3.69 |

Note: The chemical shifts can vary slightly depending on the solvent and concentration. The data presented is based on spectra in D₂O. acs.org

¹³C NMR Spectroscopy: The carbon NMR spectrum also reflects the equilibrium between the hydrated and non-hydrated forms. The carbonyl carbon of the aldehyde is highly deshielded and appears far downfield. The carbon of the gem-diol in the hydrated form is found at a much lower chemical shift.

| Carbon Assignment | Chemical Shift (ppm) - Hydrated |

|---|---|

| C1 (Gem-diol) | 92.46 |

| C2 | 76.76 |

| C3 | 64.68 |

Note: The data presented is for the predominant hydrated form in D₂O.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions. For this compound, the primary chromophore is the carbonyl group of the aldehyde. This group undergoes an n → π* electronic transition, which results in an absorption band in the UV region. In aqueous solution, the observed absorbance is influenced by the equilibrium between the aldehyde form (which absorbs) and the hydrated gem-diol form (which does not absorb in the same region). The absorption maximum for DL-glyceraldehyde in solution has been reported at approximately 285 nm. The molar absorptivity (ε) is relatively low, which is characteristic of the n → π* transition in aldehydes.

| Parameter | Value |

|---|---|

| λmax | ~285 nm |

| Molar Absorptivity (ε) at λmax | Variable, depends on hydration equilibrium |

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to IR spectroscopy. It relies on the inelastic scattering of monochromatic light. The Raman spectrum of this compound is also complex and sensitive to the conformational state of the molecule. Theoretical calculations have been used to predict the Raman spectra for various conformers of this compound. A notable experimental observation for crystalline DL-glyceraldehyde is the absence of a strong vibrational band associated with the carbonyl group (typically around 1700 cm⁻¹). This supports the finding from other techniques that in the solid state, glyceraldehyde exists predominantly in a dimeric form where the aldehyde functionality is masked.

| Vibrational Mode | Calculated Wavenumber Range (cm⁻¹) | Functional Group |

|---|---|---|

| O-H stretch | 3500-3300 | Alcohol |

| C-H stretch | 3000-2900 | Alkane |

| C=O stretch | ~1750-1700 | Aldehyde (monomer, theoretical) |

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms on a material's surface. While specific XPS studies on this compound are not widely published, the expected binding energies for its core electrons can be inferred from studies on other monosaccharides like glucose. The XPS spectrum of this compound would show peaks for carbon (C 1s) and oxygen (O 1s). The C 1s region would be composed of overlapping peaks corresponding to the different chemical environments of the carbon atoms: the carbon singly bonded to oxygen (C-O) in the alcohol groups, and the carbon of the aldehyde or hydrated gem-diol group (O-C-O). The O 1s spectrum would similarly show contributions from the different oxygen environments (hydroxyl and carbonyl/gem-diol).

| Core Level | Functional Group | Expected Binding Energy (eV) |

|---|---|---|

| C 1s | C-O (Alcohol) | ~286.5 |

| O-C-O (Acetal/Hemiacetal/Gem-diol) | ~288.0 | |

| O 1s | C-O-H (Alcohol) | ~532.8 |

| C=O (Aldehyde) | ~531.5 |

Note: These are approximate values based on data for similar carbohydrate molecules. The exact binding energies can be influenced by surface charging and the specific chemical environment.

Chromatographic Techniques for Analysis and Separation

High-Performance Liquid Chromatography (HPLC) coupled with Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful analytical technique for the separation, identification, and quantification of this compound, often in complex mixtures with its isomers and other oxidation products of glycerol (B35011). The separation is typically achieved on ion-exchange or reverse-phase columns. researchgate.netepa.gov The mobile phase composition, flow rate, and column temperature are critical parameters that are optimized to achieve sufficient resolution between this compound and structurally similar compounds like dihydroxyacetone and glyceric acid. utb.cz

For instance, a method developed for the separation of glycerol oxidation products utilized an ion-exchange column with a dilute sulfuric acid solution as the mobile phase. researchgate.netepa.gov The conditions, including a column temperature of 70°C and a flow rate of 0.5 mL/min, were optimized to resolve the peaks of glyceraldehyde, dihydroxyacetone, and various organic acids. researchgate.net In other applications, reverse-phase columns are used with a mobile phase consisting of acetonitrile (B52724) and water, often with an acid modifier like formic acid to ensure compatibility with mass spectrometry. sielc.com

Following chromatographic separation, ESI-MS provides sensitive and specific detection. ESI is a soft ionization technique that allows for the analysis of polar molecules like this compound with minimal fragmentation, typically observing the protonated molecule [M+H]⁺ or other adducts. This enables accurate mass determination and can be used in tandem mass spectrometry (MS/MS) experiments for structural elucidation, confirming the identity of this compound in complex samples. researchgate.net

| Parameter | Condition | Source |

| Column Type | Ion-exchange 8% cross-linked calcium sulfonated divinylbenzene-styrene resin | researchgate.netepa.gov |

| Mobile Phase | 3 mM H₂SO₄ (Sulfuric Acid) | researchgate.netepa.gov |

| Flow Rate | 0.5 mL/min | researchgate.net |

| Column Temperature | 70°C | researchgate.net |

| Detection | UV and Refractive Index Detectors (in HPLC); ESI-MS for confirmation | researchgate.net |

| Alternative Column | Newcrom R1 (Reverse-Phase) | sielc.com |

| MS-Compatible Mobile Phase | Acetonitrile (MeCN) and water with formic acid | sielc.com |

Computational and Theoretical Studies

Ab initio computational methods are employed to study the fundamental properties of this compound from first principles, without reliance on empirical data. These studies provide deep insights into its conformational space and electronic structure. One such investigation analyzed the conformation of this compound in an aqueous solution using the ab initio Generalized Born (GB) method, which incorporates solvent effects. researchgate.net The energy hypersurface, defined by four torsion angles, was mapped using Hartree-Fock (HF) level theory with a 3-21G basis set (HFGB/3-21G). researchgate.net

This conformational analysis identified 27 local minima on the energy surface. researchgate.net For the 10 lowest-energy conformations, the structures were fully optimized using a more robust 6-31G** basis set. researchgate.net These calculations are crucial for understanding the molecule's behavior and stability in solution. Furthermore, ab initio methods have been used to calculate the parity-violating interaction energy (Epv) of this compound, suggesting that the D-enantiomer is slightly more stable than the L-enantiomer due to weak neutral current interactions. researchgate.net

Density Functional Theory (DFT) is another powerful quantum mechanical modeling method used to investigate the electronic structure and reactivity of this compound. DFT calculations are often more computationally efficient than high-level ab initio methods while providing comparable accuracy. mdpi.com DFT has been applied to study the reaction mechanisms of glyceraldehyde conversion, including dehydration, keto-enol tautomerism, and retro-aldol reactions. ntnu.no

In a study using the B3LYP functional with the AUG-cc-pVDZ basis set, researchers elucidated the influence of water molecules on these reaction pathways. ntnu.no The calculations, performed with software like Gaussian 03, located the equilibrium geometries of reactants, products, and transition state structures. ntnu.no The results showed that the presence of a water molecule can significantly lower the activation energy barriers for dehydration and tautomerism by forming a ring-like water bridge in the transition state. ntnu.no For example, the threshold energy for water-assisted dehydration was found to be 140.9 kJ/mol, a reduction of 90.5 kJ/mol compared to the uncatalyzed reaction. ntnu.no

| Reaction Pathway | Catalyst | Threshold Energy (kJ/mol) | Source |

| Dehydration | None | 231.4 | ntnu.no |

| Dehydration | Water-assisted | 140.9 | ntnu.no |

| Tautomerism | None | 288.5 | ntnu.no |

| Tautomerism | Water-assisted | 157.3 | ntnu.no |

| Retro-aldol Reaction | None | 208.5 | ntnu.no |